This compound is a derivative of benzoic acid containing a chloride group (-COCl) and a 3-methylbenzyloxy group (-(CH2)2-C6H4-CH3-O-) attached to the benzene ring. The 3-methylbenzyl group indicates a methyl group (CH3) positioned at the third carbon of the benzene ring linked to an oxygen atom which is then bonded to the main structure. The significance of this compound lies in its potential application for protein modification in proteomic research [].
The key feature of the molecule is the presence of both an electrophilic carbonyl chloride group (C=O-Cl) and an ether linkage (C-O-C) connecting the 3-methylbenzyl group to the benzene ring. This combination allows the compound to react with nucleophilic groups on biomolecules, particularly the amine groups present in protein side chains [].
One primary reaction of interest for 4-[(3-methylbenzyl)oxy]benzoyl chloride is its use in protein derivatization. This involves the reaction of the carbonyl chloride group with the amine group of a protein lysine residue. The reaction can be represented by the following equation (where R represents the protein backbone):
R-NH2 + ClC(=O)-Ar-O-CH2-C6H4-CH3 -> R-NH-C(=O)-Ar-O-CH2-C6H4-CH3 + HCl (Eq. 1) []